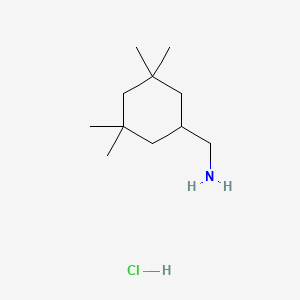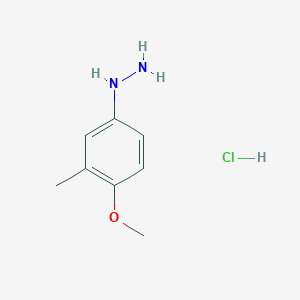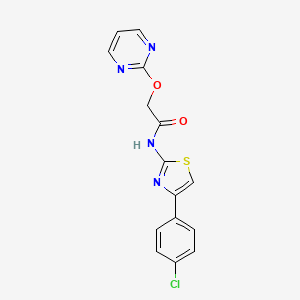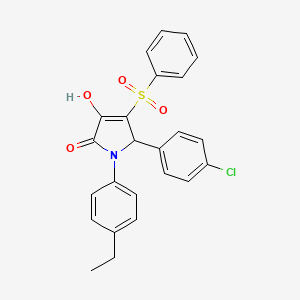![molecular formula C8H16N2O2 B2598504 2-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}ethan-1-amine CAS No. 1862379-72-3](/img/structure/B2598504.png)
2-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}ethan-1-amine” is a chemical compound with the molecular formula C8H16N2O2 . It is available for purchase from various suppliers.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a spirocyclic system, which includes two oxygen atoms and one nitrogen atom .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 172.22 . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Derivative Development
Aminomethylation of related spiro compounds has been explored, resulting in the efficient synthesis of new derivatives. These processes involve reactions with primary amines and formaldehyde, leading to compounds that could have potential applications in material science or as intermediates in pharmaceutical synthesis (Khrustaleva et al., 2018).
Environmental and Sorption Applications
Research into calixarene-based polymers, incorporating similar spirocyclic amine structures, demonstrates their effectiveness in removing carcinogenic azo dyes from water. This showcases the compound's relevance in developing new materials for environmental remediation and water treatment technologies (Akceylan et al., 2009).
Novel Synthetic Pathways
Studies on the synthesis of spiroaminals, including similar spirocyclic structures, highlight innovative approaches to creating compounds with significant biological activities. These synthetic pathways could be pivotal for the development of new therapeutic agents or biologically active molecules (Sinibaldi & Canet, 2008).
Propriétés
IUPAC Name |
2-(1,4-dioxa-7-azaspiro[4.4]nonan-7-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c9-2-4-10-3-1-8(7-10)11-5-6-12-8/h1-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHVMNXRCQUJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12OCCO2)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4As,7aR)-6-methyl-2,3,4,4a,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2598422.png)

![N-[2-(4-propylphenoxy)ethyl]acetamide](/img/structure/B2598425.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)cyclopentanecarboxamide](/img/structure/B2598429.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2598432.png)





![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2598441.png)
![Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2598442.png)
![4-fluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)benzenecarboxamide](/img/structure/B2598443.png)